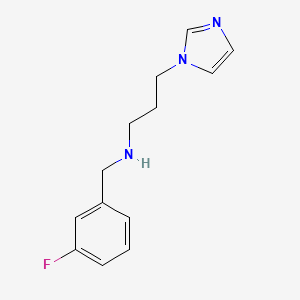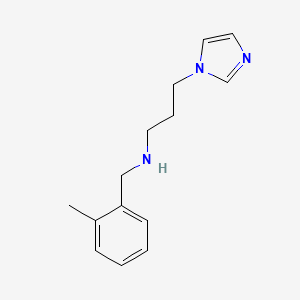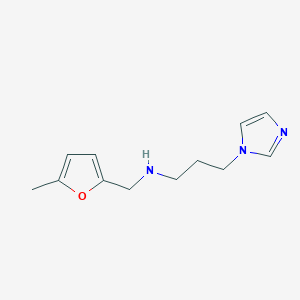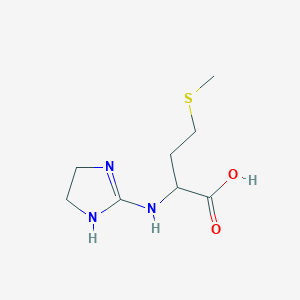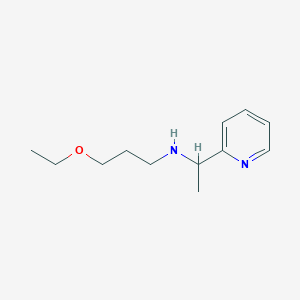
(3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is an organic compound that features both an ethoxypropyl group and a pyridinyl group attached to an ethylamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine typically involves the following steps:
Formation of the Ethoxypropyl Intermediate: This can be achieved by reacting 3-chloropropanol with sodium ethoxide to form 3-ethoxypropyl chloride.
Alkylation of Pyridine: The 3-ethoxypropyl chloride is then reacted with 2-pyridyl ethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
(3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The ethoxypropyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of secondary or tertiary amines.
科学的研究の応用
Chemistry
In chemistry, (3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The pyridinyl group is known for its ability to interact with various biological targets, making this compound a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of polymers and other advanced materials.
作用機序
The mechanism of action of (3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The pyridinyl group can form hydrogen bonds and π-π interactions with aromatic residues in proteins, while the ethoxypropyl group can enhance the compound’s solubility and membrane permeability.
類似化合物との比較
Similar Compounds
3-Ethoxypropylamine: Similar in structure but lacks the pyridinyl group.
2-Pyridyl ethylamine: Contains the pyridinyl group but lacks the ethoxypropyl group.
Uniqueness
(3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is unique due to the presence of both ethoxypropyl and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3-ethoxy-N-(1-pyridin-2-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-15-10-6-9-13-11(2)12-7-4-5-8-14-12/h4-5,7-8,11,13H,3,6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGYYTCOGROGAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(C)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)



